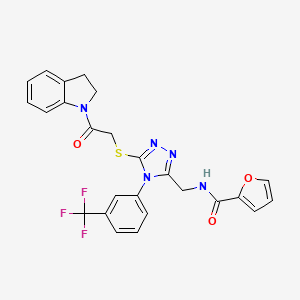
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C25H20F3N5O3S and its molecular weight is 527.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural configuration that includes:
- Indolin moiety : Known for its role in various biological activities.
- Triazole ring : Associated with antifungal and anticancer properties.
- Furan carboxamide : Contributes to the compound's stability and reactivity.
The molecular formula is C20H18F3N5O2S, with a molecular weight of approximately 453.6 g/mol. The presence of trifluoromethyl groups enhances lipophilicity, potentially improving bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways utilizing various chemical reactions such as:
- Condensation reactions to form the indolin and triazole components.
- Thioether formation to introduce the thioethyl group.
- Carboxamide formation to yield the final product.
Optimizing these reactions is crucial for achieving high yields and purity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
This compound has shown significant antimicrobial properties against various bacterial strains. In vitro studies reveal:
- Minimum Inhibitory Concentration (MIC) values ranging from 20 to 40 µM against Gram-positive bacteria such as Staphylococcus aureus.
Anticancer Properties
Preliminary studies suggest that the compound may inhibit cancer cell proliferation:
- In vitro assays demonstrate cytotoxic effects on cancer cell lines with IC50 values between 10 to 30 µM.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : The triazole ring may interfere with ribosomal function in bacteria.
- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways leading to cell death.
- Disruption of Cell Membrane Integrity : The lipophilic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity.
Comparative Analysis
To better understand the unique aspects of this compound, a comparison with similar compounds is presented in the table below:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Indole Derivatives | Indole core | Antimicrobial | Varies in substitution patterns |
| Triazole Derivatives | Triazole ring | Antifungal | Lacks indole structure |
| Thioether Compounds | Thioether linkage | Anticancer | Enhances solubility |
Case Studies
Several case studies highlight the potential applications of this compound:
- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives similar to this compound showed enhanced activity against multi-drug resistant strains of bacteria.
- Evaluation in Cancer Models : Animal models treated with this compound exhibited reduced tumor growth compared to control groups.
Eigenschaften
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N5O3S/c26-25(27,28)17-6-3-7-18(13-17)33-21(14-29-23(35)20-9-4-12-36-20)30-31-24(33)37-15-22(34)32-11-10-16-5-1-2-8-19(16)32/h1-9,12-13H,10-11,14-15H2,(H,29,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCHTVBKBBVPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CNC(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













